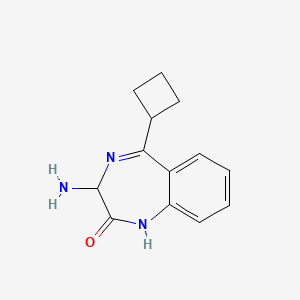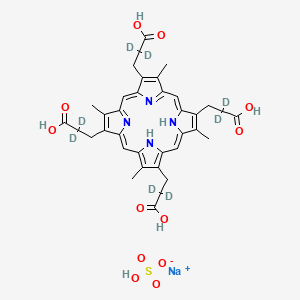
Bis(perfluorohexyl)phosphinicAcid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(perfluorohexyl)phosphinic Acid: is a polyfluoroalkyl phosphoric acid with the molecular formula C12HF26O2P and a molecular weight of 702.07 g/mol . It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(perfluorohexyl)phosphinic Acid can be synthesized through the reaction of perfluorohexyl iodide with phosphorus trichloride, followed by hydrolysis . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, Bis(perfluorohexyl)phosphinic Acid is produced using advanced chemical synthesis techniques that involve the reaction of perfluoroalkyl iodides with phosphorus compounds . The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: Bis(perfluorohexyl)phosphinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the perfluoroalkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Perfluoroalkyl phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Chemistry: Bis(perfluorohexyl)phosphinic Acid is used as a reagent in organic synthesis and as a catalyst in various chemical reactions . Its unique properties make it valuable in the development of new materials and chemical processes .
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules . It is also used in the development of bioactive compounds and pharmaceuticals .
Medicine: The compound’s stability and reactivity make it a candidate for drug development and delivery systems . It is being explored for its potential use in targeted drug delivery and as a component in medical imaging agents .
Industry: Bis(perfluorohexyl)phosphinic Acid is used in the production of high-performance materials, including coatings, lubricants, and surfactants . Its resistance to harsh chemical environments makes it ideal for use in industrial applications .
Mecanismo De Acción
The mechanism by which Bis(perfluorohexyl)phosphinic Acid exerts its effects involves its interaction with various molecular targets and pathways . The compound can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity . Its perfluoroalkyl groups contribute to its high affinity for hydrophobic targets, enhancing its effectiveness in various applications .
Comparación Con Compuestos Similares
Bis(perfluorooctyl)phosphinic Acid: Similar in structure but with longer perfluoroalkyl chains.
Perfluoroalkyl Phosphonic Acids: Differ in the oxidation state of phosphorus and the presence of additional functional groups.
Uniqueness: Bis(perfluorohexyl)phosphinic Acid is unique due to its specific chain length and the balance between hydrophobicity and reactivity . This makes it particularly suitable for applications requiring high thermal stability and resistance to chemical degradation .
Propiedades
Fórmula molecular |
C36H39N4NaO12S |
|---|---|
Peso molecular |
782.8 g/mol |
Nombre IUPAC |
sodium;2,2-dideuterio-3-[7,12,17-tris(2-carboxy-2,2-dideuterioethyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;hydrogen sulfate |
InChI |
InChI=1S/C36H38N4O8.Na.H2O4S/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29;;1-5(2,3)4/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;(H2,1,2,3,4)/q;+1;/p-1/i9D2,10D2,11D2,12D2;; |
Clave InChI |
BXOHJORZAFFADE-OSNULJQWSA-M |
SMILES isomérico |
[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)CC([2H])([2H])C(=O)O)C)C(=O)O.OS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)O)C)C(=C4C)CCC(=O)O)C(=C3C)CCC(=O)O)CCC(=O)O.OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


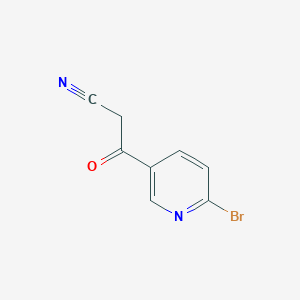
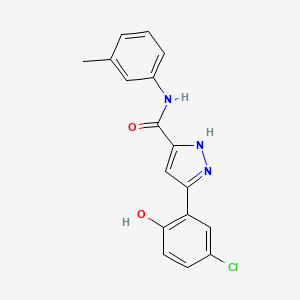
![N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14095062.png)
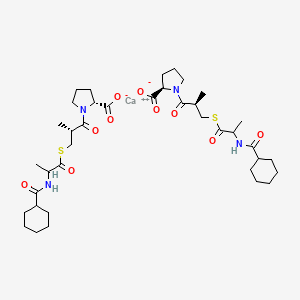

![[(8R,9R,10R,13S,14R,17S)-17-acetyl-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14095082.png)
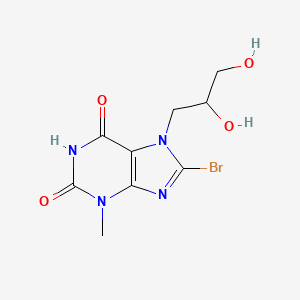
![3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095095.png)
![N-[3-[3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylformamide](/img/structure/B14095103.png)
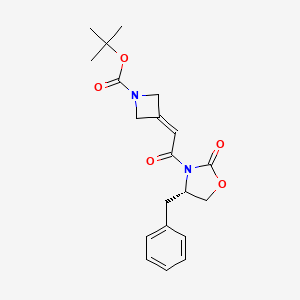
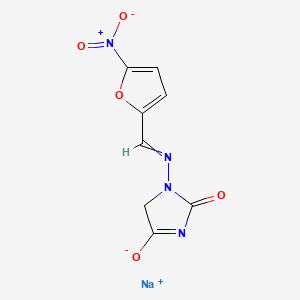
![1-(2-Fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095119.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095127.png)
